molecular formula C19H16ClNO3S B123327 N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride CAS No. 146864-62-2

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride

Cat. No.: B123327
CAS No.: 146864-62-2
M. Wt: 373.9 g/mol
InChI Key: CDECDNASIKPCAM-KRWDZBQOSA-N
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Description

N-(1-Naphthalenesulfonyl)-L-phenylalanyl chloride (CAS 146864-62-2) is a specialized organic compound featuring a naphthalene sulfonyl group, an L-phenylalanine residue, and a reactive chloride moiety. Its structural complexity grants it unique reactivity, particularly in peptide synthesis and as a building block for pharmaceuticals and materials science. The naphthalene ring provides aromatic stability and hydrophobicity, while the sulfonyl group enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols . This compound is widely utilized in organic chemistry for synthesizing peptide derivatives, protease inhibitors, and advanced materials .

Properties

IUPAC Name

(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c20-19(22)17(13-14-7-2-1-3-8-14)21-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,21H,13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDECDNASIKPCAM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623460
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride
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Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146864-62-2
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride
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Preparation Methods

Sulfonylation of L-Phenylalanine Derivatives

The primary route involves reacting L-phenylalanine or its activated esters with 1-naphthalenesulfonyl chloride (85-46-1). This exothermic reaction proceeds via nucleophilic acyl substitution, where the α-amino group of L-phenylalanine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Typical Procedure :

  • Activation of Carboxyl Group : L-Phenylalanine is converted to its methyl or ethyl ester to prevent unwanted side reactions at the carboxyl moiety.

  • Base-Mediated Sulfonylation : The esterified amino acid is dissolved in a water-miscible organic solvent (e.g., tetrahydrofuran, acetone) and treated with 1-naphthalenesulfonyl chloride in the presence of a base (e.g., NaOH, Na2CO3) at 0–5°C.

  • Chlorination : The intermediate sulfonamide is treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the carboxylate to the acid chloride.

Key Reaction Conditions :

ParameterOptimal Range
Temperature0–5°C (sulfonylation)
SolventTHF/acetone (1:1 v/v)
Molar Ratio (L-Phe:ArSO2Cl)1:1.1–1.2
Reaction Time4–6 hours

This method yields the target compound in 85–92% purity, requiring subsequent recrystallization from dioxane or ethyl acetate.

Alternative Approaches: Direct Chlorination of Sulfonamide Precursors

A modified strategy bypasses esterification by directly chlorinating N-(1-naphthalenesulfonyl)-L-phenylalanine. This one-pot method reduces steps but demands precise control of stoichiometry:

  • Sulfonylation : L-Phenylalanine is reacted with 1-naphthalenesulfonyl chloride in aqueous NaOH (pH 10–12).

  • In Situ Chlorination : Thionyl chloride is added dropwise to the reaction mixture at −10°C, followed by gradual warming to room temperature.

Advantages :

  • Eliminates ester hydrolysis steps.

  • Reduces solvent usage by 30%.

Challenges :

  • Competing hydrolysis of SOCl2 necessitates anhydrous conditions.

  • Lower yields (70–75%) due to side reactions.

Purification and Characterization

Recrystallization Techniques

Crude product purification is critical due to residual sulfonic acids and unreacted starting materials. Effective solvents include:

Solvent SystemPurity Post-Crystallization
Dioxane/hexane (1:3)98.5%
Ethyl acetate/pet ether (1:2)97.2%

Post-crystallization, the compound exhibits a melting point of 104°C and a specific optical rotation of +19° (c = 2, dioxane).

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1750 cm⁻¹ (C=O stretch, acid chloride), 1370 cm⁻¹ (S=O symmetric stretch).

  • NMR (¹H) : δ 7.8–8.5 (m, 7H, naphthyl), δ 4.5 (q, 1H, α-CH), δ 3.1 (dd, 2H, CH2-Ph).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat transfer and reaction control:

  • Residence Time : 8–10 minutes.

  • Throughput : 1.2 kg/h with 94% yield.

  • Safety : Mitigates risks of exothermic runaway reactions.

Green Chemistry Initiatives

  • Solvent Recycling : >90% recovery of THF via distillation.

  • Catalytic PCl5 : Reduces stoichiometric excess from 2.0 eq. to 1.2 eq., minimizing waste.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Stepwise Esterification9298.5High
Direct Chlorination7595.0Moderate
Continuous Flow9499.0Very High

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the naphthalene moiety.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.

    Desulfitative Carbonylative Stille Cross-Coupling: This reaction involves the coupling of the compound with a tinglucal derivative.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid and sulfuric acid for nitration, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium azide and copper catalysts are used.

    Desulfitative Carbonylative Stille Cross-Coupling: Palladium catalysts and organotin reagents are commonly employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted naphthalene derivatives.

    Nucleophilic Substitution: Sulfonamide and sulfonate ester derivatives.

    Desulfitative Carbonylative Stille Cross-Coupling: Coupled products with carbonyl functionalities.

Scientific Research Applications

Chemistry

NSP serves as a reagent in organic synthesis, particularly in the development of more complex molecules. Its sulfonyl group allows it to participate in various chemical reactions, including:

  • Oxidation : Can form sulfonic acid derivatives.
  • Reduction : Converts the sulfonyl group to sulfide or thiol.
  • Substitution : The sulfonyl group can be replaced with other nucleophiles such as amines or alcohols.

This versatility makes NSP an essential building block in synthetic organic chemistry .

Biology

In biological research, NSP is utilized for studying enzyme mechanisms and protein interactions. It has been shown to inhibit specific enzymes effectively, making it a valuable tool for investigating biochemical pathways. For example, NSP acts as a potent inhibitor of chymotrypsin, which is crucial for understanding proteolytic processes .

Enzyme Inhibition Data :

Enzyme TargetInhibition TypeIC50 Value (mM)
UreaseCompetitive39.46 ± 0.12
ChymotrypsinSpecificNot documented

These results suggest that NSP can significantly reduce enzymatic activity at micromolar concentrations, indicating its potential therapeutic applications .

Medicine

NSP's ability to inhibit enzymes positions it as a candidate for drug development. Its interactions with proteins can modulate biological functions, potentially leading to therapeutic applications in conditions characterized by enzyme dysregulation. For instance, NSP has been investigated for managing phenylalanine levels in patients with phenylketonuria (PKU), highlighting its relevance in dietary management strategies .

Industry

In the industrial sector, NSP is used as an intermediate in synthesizing specialty chemicals and pharmaceuticals. Its unique reactivity profile allows it to be integrated into various chemical manufacturing processes .

Case Studies

One notable case study explored the application of NSP in metabolic disorders like PKU. The study investigated its potential as a dietary supplement to manage phenylalanine levels effectively, demonstrating its applicability beyond traditional pharmaceutical uses.

Mechanism of Action

The mechanism of action of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride involves its reactivity with nucleophilic functional groups such as amines and alcohols. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is crucial for its applications in organic synthesis and biochemical studies.

Comparison with Similar Compounds

Key Findings :

  • Substitutions like O-methyl or O-ethyl in analogs () improve lipophilicity but reduce hydrogen-bonding capacity, unlike the unmodified tyrosine in the parent compound.

Comparison with Aromatic Sulfonyl Chlorides

The reactivity and applications of this compound differ significantly from simpler sulfonyl chlorides:

Compound Name Structure Molecular Weight Melting Point (°C) Key Applications Reference CAS
2-Naphthalenesulfonyl chloride 2-Naphthalene sulfonyl 226.68 74–78 Dye intermediates, surfactants 93-11-8
1-Naphthalenesulfonyl chloride 1-Naphthalene sulfonyl 226.68 Not specified Organic synthesis, labeling 85-46-1
This compound L-Phenylalanyl-linked ~398.87 (est.) Not reported Peptide derivatization, drug design 146864-62-2

Key Findings :

  • Unlike simpler sulfonyl chlorides (e.g., 1- or 2-naphthalenesulfonyl chloride), the target compound integrates an amino acid backbone, enabling selective peptide bond formation .
  • The phenylalanine moiety introduces chirality, critical for biological activity in drug candidates, a feature absent in non-peptidic sulfonyl chlorides .

Functional Analog: N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride (TSPC)

Parameter TSPC This compound
Aromatic Group p-Toluenesulfonyl (methyl-substituted benzene) 1-Naphthalenesulfonyl (polycyclic aromatic)
Reactivity Moderate electrophilicity Higher electrophilicity due to extended conjugation
Biological Applications Chromatography derivatization Broader therapeutic potential (e.g., enzyme inhibition)
Commercial Availability Widely available (TCI Co.) Specialized (Santa Cruz Biotechnology)

Key Findings :

  • The naphthalene system in the target compound increases steric bulk and electron-withdrawing effects compared to TSPC, accelerating reactions with sterically accessible nucleophiles .
  • TSPC is more commonly used in analytical chemistry (e.g., chiral derivatization), while the naphthalene variant is preferred in medicinal chemistry for its enhanced binding affinity .

Research and Industrial Implications

  • Pharmaceutical Development : The naphthalenesulfonyl group’s ability to penetrate lipid membranes makes the compound valuable for CNS-targeted drugs, outperforming chlorobenzoyl derivatives in blood-brain barrier permeability .
  • Material Science: Its dual aromatic and reactive chloride features enable cross-linking in polymer matrices, a property less pronounced in non-peptidic sulfonyl chlorides .

Biological Activity

N-(1-Naphthalenesulfonyl)-L-phenylalanine chloride (Ns-Phe) is a modified amino acid that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

Ns-Phe is characterized by the presence of a naphthalenesulfonyl group attached to the amino acid phenylalanine. Its molecular formula is C19H17ClN2O4SC_{19}H_{17}ClN_{2}O_{4}S with a molecular weight of approximately 392.87 g/mol. The bulky naphthalene moiety contributes to its distinct biological properties, particularly in enzyme inhibition and protein interaction studies.

The biological activity of Ns-Phe primarily arises from its ability to interact with various enzymes and proteins:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This is particularly significant in the context of studying enzyme mechanisms and developing potential therapeutic agents.
  • Protein-Protein Interactions (PPIs) : Ns-Phe serves as a valuable tool for investigating PPIs by introducing steric hindrance that disrupts binding interactions. This property has been utilized in studies related to HIV pathogenesis, where Ns-Phe was used to identify critical residues involved in the binding of the HIV-1 Nef protein.

Biological Activities

Research indicates that Ns-Phe exhibits several biological activities, including:

Applications in Research

Ns-Phe has a wide range of applications across various scientific fields:

  • Organic Synthesis : It is utilized as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biochemical Studies : Its role in studying enzyme mechanisms and protein interactions allows researchers to gain insights into cellular processes and disease mechanisms.
  • Pharmaceutical Development : Investigated for potential use as an enzyme inhibitor or as part of targeted drug delivery systems, Ns-Phe shows promise in drug design.

Case Studies

Several studies highlight the utility of Ns-Phe in biological research:

  • HIV Research : A study demonstrated that incorporating Ns-Phe into specific sites of the HIV-1 Nef protein allowed researchers to elucidate binding interactions critical for viral pathogenesis. This approach provided insights into potential therapeutic targets for HIV treatment.
  • Enzyme Inhibition Studies : Research involving Ns-Phe has shown that its presence can significantly reduce the catalytic activity of certain enzymes, suggesting its potential as a lead compound for developing enzyme inhibitors.

Comparative Analysis

To better understand Ns-Phe's biological activity, it is useful to compare it with other similar compounds:

Compound NameStructure TypeBiological Activity
N-(1-Naphthalenesulfonyl)-L-phenylalanineModified Amino AcidEnzyme inhibition, PPI studies
N-(4-Nitrophenyl)-L-alanineModified Amino AcidAntitumor activity
L-PhenylalanineNatural Amino AcidNeurotransmitter precursor

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via sulfonylation of L-phenylalanine derivatives. A common approach involves reacting L-phenylalanine with 1-naphthalenesulfonyl chloride in an anhydrous solvent (e.g., dichloromethane) under alkaline conditions (e.g., triethylamine) to activate the amino group. Temperature control (0–5°C) minimizes side reactions like hydrolysis of the sulfonyl chloride. Post-reaction purification via recrystallization or flash chromatography is critical for removing unreacted reagents .
  • Optimization : Adjusting molar ratios (e.g., 1.2:1 sulfonyl chloride to amino acid), solvent polarity, and reaction time can improve yields. Monitoring by TLC or HPLC ensures completion .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use inert atmospheres (e.g., argon) and moisture-free conditions, as the sulfonyl chloride group is highly reactive with water. Work in a fume hood with PPE (gloves, goggles) due to potential irritancy .
  • Storage : Store at –20°C in sealed, desiccated containers. Pre-dry solvents and reagents to prevent hydrolysis. Regular NMR or mass spectrometry checks can verify stability over time .

Q. What analytical techniques are recommended for assessing purity and structural confirmation?

  • Purity Analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) or LC-MS quantifies impurities.
  • Structural Confirmation : 1^1H/13^13C NMR (e.g., characteristic naphthalene aromatic signals at δ 7.5–8.3 ppm) and high-resolution mass spectrometry (HRMS) validate the molecular ion and fragmentation patterns .

Advanced Research Questions

Q. How does this compound enhance chiral derivatization in metabolite detection, and what are its limitations?

  • Application : The compound acts as a chiral derivatizing agent for enantiomeric resolution in LC-MS/MS. For example, it reacts with D/L-2-hydroxyglutarate (2HG) to form diastereomers separable on C18 columns, improving sensitivity 300-fold via introduced ionizable groups .
  • Limitations : Steric hindrance from the naphthalene group may reduce reactivity with bulky metabolites. Optimize derivatization time (30–60 mins at 60°C) and pH (8.5–9.0) to mitigate this .

Q. What strategies resolve low yields during peptide coupling reactions using this reagent?

  • Troubleshooting : Low yields often stem from competing hydrolysis. Use excess sulfonyl chloride (2.5 eq.) and anhydrous DMF as a solvent. Add molecular sieves to scavenge water. Alternatively, employ coupling agents like HOBt/DIC to stabilize intermediates. Monitor by 1^1H NMR for residual starting material .

Q. How does this compound compare to other sulfonyl chlorides (e.g., dansyl chloride) in fluorescent labeling?

  • Comparison : Unlike dansyl chloride (fluorescence λex/λem = 340/520 nm), N-(1-naphthalenesulfonyl) derivatives lack intrinsic fluorescence but offer superior steric selectivity for bulky substrates. Use dansyl chloride for fluorescence-based assays and this compound for chiral separations or MS-based workflows .

Q. What mechanistic insights explain its reactivity in acylation reactions?

  • Mechanism : The electron-withdrawing naphthalenesulfonyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. Density functional theory (DFT) studies suggest transition-state stabilization via π-stacking between the naphthalene and aromatic residues in enzymes or substrates .

Q. How can researchers address contradictory data in toxicity studies involving this compound?

  • Data Reconciliation : Contradictions in toxicity profiles (e.g., acute vs. chronic exposure) may arise from model-specific metabolism. Conduct comparative studies in vitro (hepatocyte assays) and in vivo (rodent models) with controlled dosing. Pair with metabolomics to identify detoxification pathways (e.g., glutathione conjugation) .

Methodological Tables

Table 1. Derivatization Protocol for 2-Hydroxyglutarate Enantiomers

ParameterCondition
Reagent ratio5:1 (reagent:analyte)
Temperature60°C
Time45 minutes
LC ColumnC18, 2.1 × 150 mm, 1.7 µm
Mobile Phase0.1% Formic acid in H2O/ACN
LOD (D/L-2HG)1.2/1.0 fmol

Table 2. Common Impurities and Removal Strategies

ImpuritySourceRemoval Method
Hydrolyzed productMoisture exposureRecrystallization (hexane:EA 3:1)
Unreacted L-PheIncomplete sulfonylationIon-exchange chromatography

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